molecular formula C23H24O5 B12204298 methyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate

methyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate

Cat. No.: B12204298
M. Wt: 380.4 g/mol
InChI Key: HKKNDJIXHPFHEL-NDENLUEZSA-N
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Description

Methyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring, a tert-butylbenzylidene group, and a propanoate ester. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the tert-butylbenzylidene group, and the esterification of the propanoate group. One common synthetic route involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of tert-Butylbenzylidene Group: The tert-butylbenzylidene group can be introduced through a condensation reaction with 4-tert-butylbenzaldehyde.

    Esterification: The final step involves the esterification of the resulting intermediate with methyl propanoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate
  • Methyl 2-{[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate

Uniqueness

Methyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is unique due to the presence of the tert-butylbenzylidene group, which imparts distinct steric and electronic properties

Biological Activity

Methyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran core structure, which is known for its diverse biological activities. The molecular formula is C26H24O6C_{26}H_{24}O_{6} with a molecular weight of approximately 464.5 g/mol. The structural complexity includes several functional groups that contribute to its biological interactions.

PropertyValue
Molecular FormulaC26H24O6
Molecular Weight464.5 g/mol
CAS Number929373-04-6

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Preliminary studies suggest that it may act as a selective agonist for cannabinoid receptor type 2 (CB2), which is implicated in modulating pain and inflammation without the psychoactive effects associated with cannabinoid receptor type 1 (CB1) agonists .

Key Mechanisms:

  • CB2 Receptor Agonism : The compound shows high affinity for CB2 receptors, leading to anti-inflammatory effects and pain relief in various animal models.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways, thereby exerting therapeutic effects in conditions like neuropathic pain.

Pain Management

Research indicates that derivatives of benzofuran compounds, including this compound, exhibit significant analgesic properties. In particular, studies have demonstrated its effectiveness in models of neuropathic pain without affecting locomotor functions .

Case Studies

  • Neuropathic Pain Models : In spinal nerve ligation models, the compound was shown to reverse neuropathic pain effectively. Its analgesic properties were selectively antagonized by CB2 receptor antagonists, confirming its mechanism of action .
    Study ReferenceModel UsedOutcome
    Spinal Nerve LigationSignificant pain relief observed
    Paclitaxel-Induced NeuropathyEffective without locomotor impairment

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound have not been extensively studied; however, initial findings suggest favorable absorption characteristics and limited central nervous system penetration due to its selective action on peripheral CB2 receptors . This profile reduces the risk of psychoactive side effects commonly associated with CB1 receptor agonists.

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate

InChI

InChI=1S/C23H24O5/c1-14(22(25)26-5)27-17-10-11-18-19(13-17)28-20(21(18)24)12-15-6-8-16(9-7-15)23(2,3)4/h6-14H,1-5H3/b20-12-

InChI Key

HKKNDJIXHPFHEL-NDENLUEZSA-N

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/O2

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)O2

Origin of Product

United States

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